molecular formula C7H3Cl2F2NO B13591448 1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone

Katalognummer: B13591448
Molekulargewicht: 226.00 g/mol
InChI-Schlüssel: KSBUSGWILVKNDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, and a difluoroethanone group

Vorbereitungsmethoden

The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dichloropyridine, which is commercially available or can be synthesized through chlorination of pyridine derivatives.

    Reaction Conditions: The key step involves the introduction of the difluoroethanone group. This can be achieved through a nucleophilic substitution reaction using difluoroacetic acid or its derivatives under controlled conditions.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

Wissenschaftliche Forschungsanwendungen

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, and metabolism, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(4,6-Dichloro-3-pyridyl)propan-1-one and 1-(4,6-Dichloro-3-pyridyl)cyclobutanol.

    Uniqueness: The presence of the difluoroethanone group distinguishes it from other compounds, providing unique chemical and biological properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C7H3Cl2F2NO

Molekulargewicht

226.00 g/mol

IUPAC-Name

1-(4,6-dichloropyridin-3-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H3Cl2F2NO/c8-4-1-5(9)12-2-3(4)6(13)7(10)11/h1-2,7H

InChI-Schlüssel

KSBUSGWILVKNDW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1Cl)C(=O)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.